molecular formula C18H24N2O3S B13969705 4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13969705
M. Wt: 348.5 g/mol
InChI Key: QTUURVRGDAMFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353946-07-2) is a piperidine-derived compound featuring a tert-butyl carbamate group and a benzooxazole-thioether substituent. Its molecular formula is C₁₈H₂₄N₂O₃S, with a molecular weight of 348.5 g/mol . The benzooxazole moiety (a bicyclic aromatic system with oxygen and nitrogen atoms) and the sulfide linker (-S-CH₂-) distinguish it from other piperidine-1-carboxylic acid tert-butyl ester derivatives.

Properties

IUPAC Name

tert-butyl 4-(1,3-benzoxazol-2-ylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-10-8-13(9-11-20)12-24-16-19-14-6-4-5-7-15(14)22-16/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUURVRGDAMFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediates:

Stepwise Preparation Methods

Step 1: Boc Protection of Piperidine

The primary amine of 4-(hydroxymethyl)piperidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reagents/Conditions :

  • Boc₂O (1.1–1.5 equiv), DMAP (catalytic), DCM, 0°C to room temperature.
  • Reaction time: 12–24 hours.

Outcome :

Step 2: Bromination of Hydroxymethyl Group

The hydroxymethyl group is converted to a bromomethyl derivative to enable nucleophilic substitution.

Reagents/Conditions :

  • PBr₃ (1.2 equiv), THF, 0°C to room temperature.
  • Reaction time: 2–4 hours.

Outcome :

Step 3: Thiol Coupling with 2-Mercaptobenzoxazole

The brominated intermediate reacts with 2-mercaptobenzoxazole via nucleophilic substitution.

Reagents/Conditions :

  • 2-Mercaptobenzoxazole (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 50°C.
  • Reaction time: 6–8 hours.

Outcome :

Reaction Optimization Data

Parameter Optimal Condition Impact on Yield
Base (Step 3) K₂CO₃ Maximizes S-alkylation
Solvent (Step 3) DMF Enhances solubility
Temperature (Step 3) 50°C Balances reaction rate and side reactions

Analytical Characterization

Comparative Analysis of Methods

Method Advantages Limitations
Boc Protection High selectivity for primary amines Requires anhydrous conditions
Bromination Efficient activation for substitution Sensitivity to moisture
Thiol Coupling Mild conditions, scalable Requires excess thiol reagent

Industrial-Scale Considerations

  • Catalyst Use : Transition-metal-free conditions reduce costs.
  • Purification : Chromatography or recrystallization ensures >95% purity.
  • Safety : Avoid diazomethane or explosive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzooxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzooxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound (1353946-07-2) C₁₈H₂₄N₂O₃S 348.5 Benzooxazole-thioether Piperidine, tert-butyl ester, sulfide, aromatic heterocycle
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester (877399-50-3) C₁₃H₂₀BrN₃O₂ 334.2 Bromopyrazole Piperidine, tert-butyl ester, bromine, pyrazole
4-[2-(Methylsulfonyl)acetyl]-piperidine-1-carboxylic acid tert-butyl ester (N/A) C₁₃H₂₃NO₅S 305.4 Methylsulfonyl acetyl Piperidine, tert-butyl ester, sulfonyl, ketone
4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (N/A) C₁₇H₂₁N₃O₃ 315.4 Benzimidazolone Piperidine, tert-butyl ester, cyclic urea (benzimidazolone)
4-[(6-Methoxy-2-Methylsulfanyl-pyrimidin-4-ylamino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester (N/A) C₁₈H₂₉N₅O₃S 395.5 Methoxy-methylsulfanyl-pyrimidine Piperidine, tert-butyl ester, pyrimidine, thioether

Physicochemical and Reactivity Insights

  • Sulfur-Containing Groups : The thioether (-S-) in the target compound contrasts with the sulfonyl (-SO₂-) group in the methylsulfonyl acetyl analog (CAS N/A), which increases polarity and oxidation stability .
  • Hydrogen-Bonding Capacity: The benzimidazolone derivative (CAS N/A) contains a cyclic urea group, enhancing hydrogen-bond donor/acceptor capacity compared to the target compound’s benzooxazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.